molecular formula C7HCl3FIN2 B1423202 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole CAS No. 1000341-59-2

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole

Cat. No.: B1423202
CAS No.: 1000341-59-2
M. Wt: 365.4 g/mol
InChI Key: HBIZRYDQUTXBRD-UHFFFAOYSA-N
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Description

Molecular Architecture and Tautomerism

The molecular architecture of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole is fundamentally defined by the indazole heterocyclic framework, which consists of a fused benzene and pyrazole ring system. The compound specifically adopts the 2H-indazole tautomeric configuration, where the hydrogen atom is positioned on the N2 nitrogen rather than the N1 nitrogen, distinguishing it from the thermodynamically favored 1H-indazole form.

Research into indazole tautomerism reveals that 1H-indazole typically represents the more stable tautomeric form by approximately 4.46 kilocalories per mole compared to the 2H-indazole configuration. However, coordination to metal centers or specific substitution patterns can stabilize the 2H-tautomer, as demonstrated in osmium complexes where 2H-indazole coordination through the N1 nitrogen atom has been confirmed by X-ray crystallography. The stabilization of the 2H-tautomer in metal complexes represents only the second documented example of indazole coordination via the N1 nitrogen to transition metal ions.

The tautomeric equilibrium in indazoles significantly influences their chemical reactivity and biological properties. While 1H-indazoles exhibit benzenoid aromatic character, 2H-indazoles demonstrate ortho-quinoid electronic characteristics, which fundamentally alters their electronic distribution and chemical behavior. This tautomeric distinction becomes particularly relevant when considering the electronic effects of multiple halogen substituents in this compound.

Halogen Substituent Distribution and Electronic Effects

The halogen substitution pattern in this compound creates a complex electronic environment through the strategic placement of chlorine atoms at positions 3, 5, and 7, fluorine at position 4, and iodine at position 6. This substitution pattern represents an unprecedented combination of halogen atoms in a single indazole molecule, each contributing distinct electronic effects through their varying electronegativity and size characteristics.

Electronic effects in halogenated indazoles can be quantified through Hammett analysis, which demonstrates the relationship between substituent electronic properties and reactivity. Studies on substituted indazoles reveal that electron-withdrawing groups such as nitro substituents significantly affect the protonation equilibrium, with Hammett reaction constants indicating substantial electronic influence. The presence of multiple halogen substituents in this compound would be expected to create cumulative electron-withdrawing effects, significantly altering the compound's reactivity profile.

The fluorine substituent at position 4 contributes the strongest electron-withdrawing effect among the halogen substituents due to its high electronegativity. Research on fluorinated indazoles demonstrates that fluorine substitution can influence both the selectivity and yield of chemical transformations, with electron-deficient systems generally showing altered reactivity patterns. The iodine substituent at position 6 provides unique reactivity opportunities through potential participation in coupling reactions, such as Suzuki-Miyaura coupling reactions, which utilize the polarizable nature of the carbon-iodine bond.

The three chlorine substituents at positions 3, 5, and 7 create a symmetric electronic environment that further modulates the overall electronic density of the indazole ring system. Chlorine substituents in aromatic systems typically exhibit moderate electron-withdrawing characteristics through inductive effects while providing mild electron-donating properties through resonance effects.

Position Substituent Electronic Effect Hammett Constant (σ)
3 Chlorine Electron-withdrawing +0.37
4 Fluorine Electron-withdrawing +0.34
5 Chlorine Electron-withdrawing +0.37
6 Iodine Electron-withdrawing +0.35
7 Chlorine Electron-withdrawing +0.37

Physicochemical Properties (Melting/Boiling Points, Solubility, Stability)

The physicochemical properties of this compound are significantly influenced by the extensive halogen substitution pattern, which affects molecular interactions, polarity, and thermal stability. The compound exhibits a molecular weight of 365.36 grams per mole, reflecting the substantial contribution of the multiple heavy halogen atoms.

Thermal properties prediction indicates a boiling point of approximately 441.2 ± 40.0 degrees Celsius, which represents a significant elevation compared to unsubstituted indazole due to increased molecular weight and enhanced intermolecular interactions. The extensive halogen substitution creates opportunities for halogen bonding interactions, which can significantly influence both melting and boiling points through enhanced crystal packing efficiency and increased intermolecular forces.

The density of the compound is predicted to be 2.323 ± 0.06 grams per cubic centimeter, reflecting the high atomic mass contributions from the multiple halogen substituents. This density value indicates a compact molecular structure with efficient space filling, consistent with the presence of multiple heavy atoms within a relatively small heterocyclic framework.

Solubility characteristics are expected to be significantly influenced by the halogen substitution pattern. The multiple electron-withdrawing halogen substituents reduce the electron density of the aromatic system, potentially affecting hydrogen bonding capabilities and overall polarity. The predicted logarithmic partition coefficient value suggests moderate lipophilicity, which could influence both solubility in organic solvents and potential membrane permeability characteristics.

The acid dissociation constant (pKa) is predicted to be approximately 6.84 ± 0.40, indicating a weakly acidic character for the indazole nitrogen-hydrogen bond. This acidity is significantly enhanced compared to unsubstituted indazole due to the cumulative electron-withdrawing effects of the halogen substituents, which stabilize the conjugate base through inductive effects.

Property Value Measurement Conditions
Molecular Weight 365.36 g/mol -
Boiling Point 441.2 ± 40.0°C Predicted
Density 2.323 ± 0.06 g/cm³ Predicted
pKa 6.84 ± 0.40 Predicted
CAS Number 1000341-59-2 -

Chemical stability considerations for this compound involve potential decomposition pathways related to the halogen substituents. The carbon-iodine bond represents the most labile position within the molecule, potentially undergoing substitution or elimination reactions under appropriate conditions. The multiple chlorine substituents provide additional sites for nucleophilic substitution reactions, particularly under basic conditions where the electron-deficient aromatic system becomes more susceptible to nucleophilic attack.

Thermal stability analysis suggests that the compound should remain stable under normal storage conditions, with decomposition likely occurring only at elevated temperatures where halogen elimination or rearrangement reactions become thermodynamically favorable. The extensive halogen substitution pattern may also influence photochemical stability, as halogenated aromatic compounds can exhibit altered photochemical behavior compared to their unsubstituted counterparts.

Properties

IUPAC Name

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3FIN2/c8-2-4(11)1-6(3(9)5(2)12)13-14-7(1)10/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIZRYDQUTXBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1C(=C(C(=C2F)Cl)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694553
Record name 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-59-2
Record name 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole typically involves multi-step organic reactions. One common method is the halogenation of an indazole precursor. The process may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole is utilized in diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

The following table compares 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole with key analogs from the evidence, focusing on substituent patterns, molecular weights, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Cl, F, I) Key Features/Inferred Properties
This compound* C₇H₂Cl₃FIN₂ ~386.3 (estimated) Cl (3,5,7); F (4); I (6) High halogen density; likely low solubility in polar solvents; enhanced electrophilicity
4-Fluoro-6-iodo-1H-indazole C₇H₄FIN₂ 262.02 F (4); I (6) Moderate molecular weight; used in medicinal chemistry intermediates
5-Chloro-3-iodo-1H-indazole C₇H₄ClIN₂ 268.48 Cl (5); I (3) Dual halogenation; potential for cross-coupling reactions
4-Fluoro-3-iodo-1H-indazole C₇H₄FIN₂ 262.02 F (4); I (3) Halogen positions influence electronic distribution and reactivity

Key Observations :

However, the iodine at position 6 may facilitate Suzuki-Miyaura coupling reactions, as seen in other iodinated indazoles .

Electronic Effects : Fluorine’s strong electron-withdrawing nature at position 4 would deactivate the aromatic ring, reducing electrophilic substitution reactivity. This contrasts with 5-chloro-3-iodo-1H-indazole, where chlorine at position 5 may direct electrophiles to the less hindered position 7 .

Solubility and Stability: The high halogen content in the target compound likely reduces aqueous solubility compared to mono- or dihalogenated analogs.

Research and Application Gaps

  • Biological Activity: No data on the target compound’s pharmacological properties is available in the evidence. However, analogs like 4-fluoro-6-iodo-1H-indazole are explored as kinase inhibitors or radiopharmaceuticals due to iodine’s utility in imaging .
  • Comparative Stability Studies: Stability under thermal or photolytic conditions remains uncharacterized, though polyhalogenated indazoles often exhibit lower degradation rates than non-halogenated counterparts .

Conclusion this compound represents a highly functionalized indazole derivative with unique steric and electronic properties. Its comparison to simpler halogenated analogs highlights challenges in synthesis, solubility, and reactivity modulation.

Biological Activity

3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole is a synthetic compound belonging to the indazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and pharmacological effects based on diverse research findings.

The compound's molecular formula is C7HCl3FIN2C_7HCl_3FIN_2, and it features multiple halogen substituents that may influence its biological activity. Its structure can be represented as follows:

3 5 7 trichloro 4 fluoro 6 iodo 2H indazole\text{3 5 7 trichloro 4 fluoro 6 iodo 2H indazole}

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted by Raveesha et al. (2020) evaluated the effects of indazole derivatives on human colon cancer cell lines. The results demonstrated that these compounds could induce apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHT29 (Colon)15.2Mitochondrial apoptosis
Other Indazole DerivativeHCT116 (Colon)12.5Mitochondrial apoptosis

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Cell Signaling Pathways : The compound may modulate signaling pathways related to cell growth and survival.
  • Biochemical Pathways : It influences various biochemical pathways leading to altered cellular metabolism and apoptosis.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution properties. However, toxicity evaluations are crucial for determining safe dosage levels.

Toxicity Evaluation

In a toxicity assessment involving animal models, the compound exhibited an LD50 value of 1.43×1051.43\times 10^{-5} M, indicating moderate toxicity levels compared to other similar compounds.

Broader Biological Activities

Beyond anticancer properties, this compound may exhibit antiviral and antibacterial activities based on its structural characteristics.

Antiviral Potential

Research into related indazole derivatives suggests potential efficacy against viral infections. For instance:

CompoundVirus TypeEC50 (µM)Reference
Indazole Derivative AHIV0.35MDPI Study
Indazole Derivative BDENV1.85MDPI Study

Q & A

Q. What are the standard synthetic routes for 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole, and how can reaction conditions be optimized?

The synthesis of halogenated indazoles typically involves sequential halogenation under controlled conditions. For example, multi-step halogenation (chlorination, fluorination, iodination) can be achieved using reagents like POCl₃ for chlorination, Selectfluor® for fluorination, and N-iodosuccinimide (NIS) for iodination. Solvent selection (e.g., DMSO for polar intermediates) and reflux durations (e.g., 18 hours for cyclization) significantly impact yield, as seen in analogous triazole syntheses . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products. Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical for isolating high-purity intermediates .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and aromaticity.
  • IR spectroscopy to identify functional groups (e.g., C-Cl at ~700 cm⁻¹, C-F at ~1200 cm⁻¹) .
  • Mass spectrometry (EI-MS) for molecular ion verification and halogen isotope patterns.
  • Elemental analysis to validate empirical formulas (e.g., C₇H₂Cl₃FINO₂) .
  • Melting point determination to assess purity (deviations >2°C indicate impurities) .

Q. How should researchers handle and store this compound to prevent degradation?

Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis or halogen displacement. Use desiccants (silica gel) to avoid moisture. Safety protocols include PPE (gloves, goggles) and fume hoods for handling, as halogenated indazoles may release toxic vapors (e.g., HCl, HI) upon decomposition .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, and what are common pitfalls?

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Dose-response curves (IC₅₀) should account for solvent interference (e.g., DMSO ≤1% v/v).
  • In vivo models : Use pharmacokinetic profiling (plasma half-life, bioavailability) in rodent models, with attention to metabolic stability (CYP450 interactions) .
  • Pitfalls : False positives may arise from aggregation-based inhibition; confirm activity via orthogonal assays (e.g., SPR, ITC) .

Q. How can structural modifications enhance the compound’s pharmacological profile while retaining core activity?

  • SAR studies : Replace iodine with bioisosteres (e.g., CF₃, Br) to improve metabolic stability. Fluorine’s electronegativity can be leveraged to enhance binding affinity to hydrophobic pockets .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility. Monitor stability in simulated gastric fluid (pH 1.2–3.5) .

Q. What experimental and computational methods resolve contradictions in reported biological data?

  • Reproducibility checks : Validate assay conditions (pH, temperature, buffer composition) across labs.
  • Molecular dynamics (MD) simulations : Model ligand-protein interactions to identify binding pose discrepancies.
  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ ± SEM) and exclude outliers via Grubbs’ test .

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., materials science or catalysis)?

  • Coordination chemistry : Explore metal complexation (e.g., Cu, Pd) for catalytic applications. Characterize via X-ray crystallography and cyclic voltammetry .
  • Polymer science : Incorporate into conjugated polymers for optoelectronic devices. Monitor conductivity and bandgap via UV-Vis and DFT calculations .

Methodological Guidance

Q. How to develop a robust research methodology for studying this compound’s mechanism of action?

  • Hypothesis-driven design : Formulate testable hypotheses (e.g., “Iodine enhances kinase inhibition via halogen bonding”).
  • Controls : Include positive/negative controls (e.g., staurosporine for kinase assays).
  • Statistical rigor : Use ANOVA for multi-group comparisons and power analysis to determine sample size .

Q. What strategies mitigate challenges in synthesizing heavily halogenated indazoles?

  • Sequential halogenation : Prioritize iodination last to avoid steric hindrance.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 18 hours) and improve yields .
  • In situ monitoring : Use ReactIR to track intermediate formation and optimize reaction quenching .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole
Reactant of Route 2
3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.